2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1-methyl-2-phenylethyl)acetamide 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1-methyl-2-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0770107
InChI: InChI=1S/C18H18N2O4S/c1-13(11-14-7-3-2-4-8-14)19-17(21)12-20-18(22)15-9-5-6-10-16(15)25(20,23)24/h2-10,13H,11-12H2,1H3,(H,19,21)
SMILES: CC(CC1=CC=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4 g/mol

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1-methyl-2-phenylethyl)acetamide

CAS No.:

Cat. No.: VC0770107

Molecular Formula: C18H18N2O4S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1-methyl-2-phenylethyl)acetamide -

Specification

Molecular Formula C18H18N2O4S
Molecular Weight 358.4 g/mol
IUPAC Name N-(1-phenylpropan-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C18H18N2O4S/c1-13(11-14-7-3-2-4-8-14)19-17(21)12-20-18(22)15-9-5-6-10-16(15)25(20,23)24/h2-10,13H,11-12H2,1H3,(H,19,21)
Standard InChI Key YNIQRSNRVWRIGG-UHFFFAOYSA-N
SMILES CC(CC1=CC=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Canonical SMILES CC(CC1=CC=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator